1,2-Dideuteriobenzene
Overview
Description
1,2-Dideuteriobenzene is a deuterated analog of benzene where two hydrogen atoms are replaced by deuterium. This compound is not directly discussed in the provided papers, but its properties and reactions can be inferred from studies on similar benzene derivatives and halogenated benzenes.
Synthesis Analysis
The synthesis of benzene derivatives often involves substitution reactions or the use of precursor compounds. For example, a digermabenzene was synthesized from a digermyne precursor and acetylene . Similarly, 1,2-dibromobenzenes, which are structurally related to 1,2-dideuteriobenzene, were synthesized through regioselective bromination and halogen/metal permutations . These methods could potentially be adapted for the synthesis of 1,2-dideuteriobenzene by substituting the appropriate deuterated reagents.
Molecular Structure Analysis
The molecular structure of benzene derivatives can be determined using X-ray crystallography and theoretical calculations. For instance, a digermabenzene showed a trans-bent geometry around the germanium atoms, with calculations suggesting aromaticity . The structure of 1,2-dideuteriobenzene would likely retain the aromaticity of benzene, with the deuterium atoms affecting the vibrational modes due to their greater mass compared to hydrogen.
Chemical Reactions Analysis
Benzene derivatives undergo various chemical reactions, including redox processes and nucleophilic substitutions. For example, a tetrafluorobenzene derivative underwent aromatic nucleophilic substitution . The presence of deuterium in 1,2-dideuteriobenzene could influence reaction kinetics and mechanisms due to the isotope effect, where bonds involving deuterium are stronger than those with hydrogen.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzene derivatives, such as fluorinated benzenes, can be characterized by spectroscopic methods and electrochemical measurements . The introduction of deuterium would likely alter the NMR spectra and could affect the redox properties of 1,2-dideuteriobenzene. The crystal structure of related compounds, such as 1,2,3,5-tetrafluorobenzene, reveals intermolecular interactions that contribute to the overall stability of the crystal lattice . These properties would be important to consider when studying 1,2-dideuteriobenzene.
Scientific Research Applications
Kinetic Isotope Effects
1,2-Dideuteriobenzene and its derivatives have been studied for their role in understanding kinetic isotope effects, especially in solvolysis reactions. For instance, Maskill (1976) investigated the deuterium kinetic isotope effects in the solvolysis of exo-norborn-2-yl bromobenzene-p-sulfonate, providing insights into the mechanism involving bridging at the transition state leading to nonclassical cations (Maskill, 1976).
Spectroscopy and Photoreactions
Studies on 2-(dideuteriomethylene)-1,1-bis(4-methoxyphenyl)cyclopropane (d(2)-1) have contributed to understanding photoreactions and spectroscopy. Ikeda et al. (2003) explored the degenerate rearrangement in electron-transfer photoreactions, using spectroscopic methods like absorption spectroscopy and EPR (Ikeda et al., 2003).
Organometallic Chemistry
In the field of organometallic chemistry, 1,2-dideuteriobenzene analogs have been synthesized and characterized for their unique properties. Sasamori et al. (2015) successfully synthesized a 1,2-digermabenzene with significant aromaticity, demonstrating the potential of such compounds in organometallic applications (Sasamori et al., 2015).
Thermodynamic Studies
Ma and Beyerlein (1983) investigated the thermal diffusion isotope effect in mixtures involving 1,2-dideuteriobenzene, contributing to the understanding of thermodynamic properties of such compounds (Ma & Beyerlein, 1983).
properties
IUPAC Name |
1,2-dideuteriobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1D,2D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOVQNZJYSORNB-QDNHWIQGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C=CC=C1)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101317178 | |
Record name | Benzene-1,2-d2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101317178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dideuteriobenzene | |
CAS RN |
19467-24-4 | |
Record name | Benzene-1,2-d2 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19467-24-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene-1,2-d2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101317178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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